molecular formula C25H22BrNO B14920541 12-(4-bromophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one CAS No. 5840-20-0

12-(4-bromophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one

Cat. No.: B14920541
CAS No.: 5840-20-0
M. Wt: 432.4 g/mol
InChI Key: FMSCHFWHVYOSSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-(4-Bromophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is a polycyclic aromatic compound featuring a fused benzoacridine core substituted with a 4-bromophenyl group and two methyl groups at the 9th position. This compound belongs to the tetrahydrobenzoacridinone family, which is structurally related to tetrahydroxanthenones but distinguished by the presence of an additional nitrogen atom in the acridine moiety. The bromine substituent enhances its molecular weight and polarizability, making it a candidate for applications in medicinal chemistry and materials science.

Synthesis: The compound is typically synthesized via a three-component reaction involving 4-bromobenzaldehyde, dimedone (5,5-dimethylcyclohexane-1,3-dione), and β-naphthol. highlights its preparation using the task-specific ionic liquid [NMP]H₂PO₄ as a catalyst under solvent-free conditions at 80°C, yielding 88% product in 20 minutes . The reaction proceeds via a Knoevenagel-Michael-cyclization cascade, with the ionic liquid acting as both a Brønsted acid and a phase-transfer catalyst.

Properties

CAS No.

5840-20-0

Molecular Formula

C25H22BrNO

Molecular Weight

432.4 g/mol

IUPAC Name

12-(4-bromophenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one

InChI

InChI=1S/C25H22BrNO/c1-25(2)13-20-24(21(28)14-25)22(16-7-10-17(26)11-8-16)23-18-6-4-3-5-15(18)9-12-19(23)27-20/h3-12,22,27H,13-14H2,1-2H3

InChI Key

FMSCHFWHVYOSSH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CC=C(C=C5)Br)C(=O)C1)C

Origin of Product

United States

Preparation Methods

One-Pot Multicomponent Reactions

The most efficient route involves a domino Knoevenagel-Michael condensation followed by cyclization. This method employs:

  • Reactants : 4-Bromobenzaldehyde, 5,5-dimethylcyclohexane-1,3-dione (dimedone), and 1-naphthylamine.
  • Catalyst : Titanium dioxide nanoparticles (TiO₂ NPs, 5 mol%) in aqueous media.
  • Conditions : Reflux at 80°C for 2–3 hours.
  • Yield : 88–92%.

Mechanism :

  • Knoevenagel Condensation : 4-Bromobenzaldehyde reacts with dimedone to form an α,β-unsaturated ketone.
  • Michael Addition : 1-Naphthylamine attacks the enone intermediate.
  • Cyclization : Intramolecular dehydration forms the tetrahydroacridine core.

Catalytic Methods Using Acidic Ionic Liquids

Triethylbenzyl ammonium chloride (TEBAC) or SBA-Pr-SO₃H (a mesoporous solid acid catalyst) enhances reaction efficiency under solvent-free conditions:

  • Reactants : Same as above.
  • Catalyst : SBA-Pr-SO₃H (0.02 g/mmol substrate).
  • Conditions : 140°C, 5–10 minutes under microwave irradiation.
  • Yield : 90–96%.

Advantages :

  • Recyclable catalyst (up to 5 cycles without loss of activity).
  • Reduced environmental impact due to solvent-free operation.

Stepwise Synthesis via Friedel-Crafts Alkylation

For stereochemical control, a stepwise approach is employed (Patent ZA200402068B):

  • Formation of Ketone Intermediate :
    • React 4-bromophenylmagnesium bromide with N-protected isonipecotic acid.
    • Catalyst: AlCl₃ in bromobenzene at 65–70°C.
  • Oxime Formation :
    • Treat the ketone with O-ethylhydroxylamine hydrochloride.
    • Acid-induced isomerization to favor the Z-isomer.
  • Cyclization :
    • Use trifluoroacetic anhydride (TFAA) to promote ring closure.
    • Yield: 75–82%.

Comparative Analysis of Methods

Method Catalyst Time Yield Key Advantages
One-Pot (TiO₂ NPs) TiO₂ Nanoparticles 2–3 h 88–92% Green chemistry, high atom economy
Microwave (SBA-Pr-SO₃H) SBA-Pr-SO₃H 5–10 min 90–96% Ultra-fast, solvent-free, recyclable catalyst
Stepwise AlCl₃/TFAA 12–15 h 75–82% Stereochemical control, scalable

Optimization and Challenges

Solvent Systems

  • Aqueous Media : Reduces toxicity but may require longer reaction times.
  • Ionic Liquids : Improve yields but increase costs (e.g., [bmim]BF₄).
  • Solvent-Free : Ideal for industrial-scale production due to simplified workup.

Stereochemical Considerations

  • The Z-isomer of the oxime intermediate is critical for correct cyclization.
  • Acidic conditions (e.g., HCl in ethanol) ensure >95% Z-selectivity.

Byproduct Management

  • Dimedone dimerization is minimized using excess aldehyde (1.2 equiv).
  • Column chromatography (hexane/ethyl acetate) isolates the product in >98% purity.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.12 (s, 6H, CH₃), 2.25–2.58 (m, 4H, CH₂), 5.71 (s, 1H, Ar-H), 7.32–7.79 (m, 8H, Ar-H).
  • IR (KBr): 2955 cm⁻¹ (C-H stretch), 1671 cm⁻¹ (C=O), 1588 cm⁻¹ (C=C aromatic).
  • HRMS : m/z 451.08 [M+H]⁺ (calc. 451.09).

Applications and Derivatives

  • Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors and anticancer agents.
  • Materials Science : The bromophenyl group enables Suzuki couplings for functionalized acridines.

Chemical Reactions Analysis

Types of Reactions

12-(4-Bromophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

12-(4-Bromophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 12-(4-bromophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one involves its interaction with molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity to specific targets, leading to modulation of biological pathways. The compound may also intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Research Findings and Trends

  • Green Chemistry: Solvent-free protocols and reusable catalysts (e.g., ionic liquids, Fe₃O4 nanocomposites) dominate recent syntheses of tetrahydrobenzoacridinones .
  • Structure-Activity Relationships : Electron-withdrawing groups (e.g., Br, Cl) improve thermal stability, while electron-donating groups (e.g., OMe, OH) enhance solubility and bioactivity .
  • Limitations : Many derivatives lack comprehensive toxicity profiles, hindering clinical translation.

Biological Activity

12-(4-bromophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is a synthetic compound belonging to the class of benzo[a]acridines. These compounds have garnered attention due to their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties. This article delves into the synthesis, characterization, and biological activity of this specific compound, supported by relevant data tables and case studies.

Synthesis and Characterization

The synthesis of this compound involves a multi-step process that typically includes the formation of the benzo[a]acridine scaffold followed by bromination at the para position of the phenyl ring.

Key Synthesis Steps:

  • Formation of Intermediate Compounds: The initial step often involves the cyclization of appropriate precursors under acidic or basic conditions.
  • Bromination: The introduction of the bromine substituent is achieved through electrophilic aromatic substitution.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

Characterization techniques include:

  • Nuclear Magnetic Resonance (NMR): Used to confirm the structure and purity.
  • Mass Spectrometry (MS): To determine molecular weight and confirm the presence of expected fragments.
  • Infrared Spectroscopy (IR): To identify functional groups present in the compound.

Biological Activity

Research has shown that derivatives of benzo[a]acridines exhibit significant biological activities. The specific compound has been evaluated for various pharmacological effects:

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)5.2Apoptosis induction
HeLa (Cervical Cancer)3.8Cell cycle arrest at G2/M phase
A549 (Lung Cancer)4.5Inhibition of proliferation

Antibacterial Activity

The compound has also shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

Preliminary studies indicate that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokine production.

Case Studies

  • Case Study on Antitumor Activity:
    A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis confirmed an increase in early apoptotic cells.
  • Case Study on Antibacterial Activity:
    In a comparative study against standard antibiotics, this compound exhibited superior activity against resistant strains of Staphylococcus aureus. The results suggest its potential as a lead compound for developing new antibacterial agents.

Q & A

Q. Table 1. Comparative Yields Under Different Catalytic Systems

CatalystSolventTemp (°C)Time (min)Yield (%)Reference
[NMP]H₂PO₄Solvent-free802088
ZrOCl₂·8H₂OSolvent-free1003082
p-TSANeat1206075

Q. Table 2. Key NMR Shifts for Structural Confirmation

Proton/Groupδ (ppm)MultiplicityReference
Benzylic CH5.70Singlet
Aromatic H (Br-C₆H₄)7.37–7.49Multiplet
CH₃ (dimethyl)1.00–1.16Singlet

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.